N'-(2,4-dinitrophenyl)-3-nitrobenzohydrazide
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Overview
Description
N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazide group attached to a benzene ring substituted with nitro groups at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with 3-nitrobenzoyl chloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles, forming new derivatives.
Condensation: The compound can react with aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Electrophiles such as alkyl halides, organic solvents like dichloromethane.
Condensation: Aldehydes or ketones, methanol or ethanol as solvent, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides.
Condensation: Formation of hydrazones.
Scientific Research Applications
N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2,4-dinitrophenyl)-3-nitrobenzohydrazide involves its interaction with biological molecules through its hydrazide and nitro groups. The hydrazide group can form covalent bonds with carbonyl-containing compounds, while the nitro groups can participate in redox reactions. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl compounds.
3-Nitrobenzohydrazide: A similar hydrazide with a single nitro group.
N’-(2,6-dibenzylidenecyclohexylidene)-N’-(2,4-dinitrophenyl)hydrazine: A Schiff base derivative with similar structural features.
Uniqueness
The combination of hydrazide and nitro functionalities allows for diverse chemical transformations and biological activities, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C13H9N5O7 |
---|---|
Molecular Weight |
347.24 g/mol |
IUPAC Name |
N'-(2,4-dinitrophenyl)-3-nitrobenzohydrazide |
InChI |
InChI=1S/C13H9N5O7/c19-13(8-2-1-3-9(6-8)16(20)21)15-14-11-5-4-10(17(22)23)7-12(11)18(24)25/h1-7,14H,(H,15,19) |
InChI Key |
VNIWOUKELAAKIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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